molecular formula C9H9BN2O2 B1506227 [3-(1H-Imidazol-2-YL)phenyl]boronic acid

[3-(1H-Imidazol-2-YL)phenyl]boronic acid

Cat. No.: B1506227
M. Wt: 187.99 g/mol
InChI Key: DWLQCSBVHXNSBW-UHFFFAOYSA-N
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Description

[3-(1H-Imidazol-2-YL)phenyl]boronic acid is a heterocyclic boronic acid derivative featuring a phenyl ring substituted at the meta position with a 1H-imidazol-2-yl group. This compound belongs to the class of arylboronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceutical and materials science applications .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

[3-(1H-imidazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6,13-14H,(H,11,12)

InChI Key

DWLQCSBVHXNSBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CN2)(O)O

Origin of Product

United States

Scientific Research Applications

Catalysis

[3-(1H-Imidazol-2-YL)phenyl]boronic acid acts as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of catalysts. Its ability to form stable complexes with metals makes it valuable for various catalytic processes.

Suzuki-Miyaura Coupling

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The reaction typically involves coupling an aryl halide with a boronic acid in the presence of a palladium catalyst.

Enzyme Inhibition

The boronic acid group can interact with serine proteases, acting as reversible inhibitors. This property is exploited in studying enzyme mechanisms and developing therapeutic agents targeting proteolytic enzymes.

Drug Development

The compound's ability to form stable complexes with biomolecules positions it as a candidate for drug design. Its derivatives have shown potential as antimicrobial agents and in cancer therapy by inhibiting proteasomal activity.

Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis.

Study 2: Cancer Therapeutics

A study explored the compound's role as a proteasome inhibitor, revealing its potential to induce apoptosis in cancer cells. This mechanism opens avenues for developing novel anticancer therapies based on boronic acid derivatives.

Comparison with Related Compounds

To highlight the uniqueness of this compound, it is compared with other boronic acids lacking the imidazole ring.

Table 2: Comparison of Boronic Acids

CompoundUnique Features
This compoundEnhanced reactivity due to imidazole; enzyme inhibition
Phenylboronic AcidLacks imidazole; less versatile
(3-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic AcidSimilar structure; methyl substitution affects binding properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitution: Imidazole vs. Triazole/Benzimidazole

  • Triazole-Substituted Boronic Acids :
    Replacement of the phenyl ring in 1-amido-2-phenylethane boronic acids with a triazole ring (e.g., 1-amido-2-triazolylethaneboronic acid) retains β-lactamase inhibitory activity (Ki values) but improves minimum inhibitory concentrations (MICs) against pathogens. This suggests triazole derivatives may offer superior pharmacokinetic profiles compared to phenyl-substituted analogs .
  • Benzimidazole Derivatives :
    Compounds like (3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid (CAS 1214723-26-8) feature a fused benzimidazole ring instead of imidazole. The extended aromatic system likely enhances π-π stacking interactions with biological targets, though this may reduce solubility compared to simpler imidazole derivatives .

Substituent Position and Electronic Effects

  • Meta vs. Para Substitution :
    [4-(1H-Imidazol-1-ylmethyl)phenyl]boronic acid (CAS 1228183-01-4), a positional isomer of the target compound, substitutes the imidazole at the para position. Such positional differences can alter electronic properties and steric hindrance, affecting binding to enzymes like histone deacetylases (HDACs) .
  • Electron-Withdrawing/Donating Groups: In 3-aminophenylboronic acid (3APBA) and 3-(acetamidomethyl)phenyl boronic acid (3AAPBA), substituents in the meta position influence fluorescence and electronic transitions. The amino group in 3APBA enhances electron donation, while the acetamidomethyl group in 3AAPBA introduces steric bulk, reducing fluorescence intensity .

Data Tables

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Substituent Position Heterocycle Key Activity/Property Reference
[3-(1H-Imidazol-2-YL)phenyl]boronic acid Meta Imidazole Synthetic intermediate, potential enzyme inhibitor
[4-(1H-Imidazol-1-ylmethyl)phenyl]boronic acid Para Imidazole Bioactivity in enzyme assays
1-Amido-2-triazolylethaneboronic acid Variable Triazole β-lactamase inhibition (Ki < 0.1 µM)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Ortho Phenyl/methoxyethyl HDAC inhibition (IC50: 1 µM)

Table 2: Electronic and Physical Properties

Compound Fluorescence (λmax) RTP Lifetime (s) Solubility (H2O)
3APBA 340 nm N/A Moderate
3AAPBA 335 nm N/A Low
(N-phenylcarbazol-2-yl)-boronic acid N/A 4.444 Insoluble

Key Research Findings

  • Triazole vs. Imidazole : Triazole substitution improves MICs without compromising Ki values, making it a strategic modification for antimicrobial agents .
  • Positional Isomerism : Para-substituted imidazole boronic acids may exhibit distinct binding modes compared to meta-substituted analogs, as seen in HDAC inhibition studies .
  • Electronic Tuning : Substituents like methoxyethyl or acetamidomethyl modulate hydrophobicity and electron density, directly impacting biological activity .

Preparation Methods

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approach

A widely employed and efficient method for synthesizing [3-(1H-Imidazol-2-YL)phenyl]boronic acid involves the Suzuki-Miyaura cross-coupling of an imidazole-substituted aryl halide with a boronic acid or boronate ester. This approach enables the formation of the carbon-boron bond at the desired position on the aromatic ring.

Key Features:

  • Starting Materials: Typically, 4-iodo-1H-imidazole or related halogenated imidazole derivatives are used as electrophilic partners.
  • Catalysts and Reagents: Palladium catalysts such as PdCl2(dppf) or Pd(PPh3)4 are employed, often in the presence of bases like cesium fluoride (CsF) or sodium carbonate (Na2CO3).
  • Solvents: Biphasic systems such as toluene/water or polar aprotic solvents like DMF are commonly used.
  • Conditions: Microwave irradiation at temperatures around 110°C facilitates reaction acceleration and improved yields.

Representative Procedure and Yields:

Method Reactants Catalyst Base Solvent Temperature Time Yield (%)
A 4-iodo-1H-imidazole + boronic acid (2 equiv) PdCl2(dppf) (5 mol%) + BnEt3NCl (5 mol%) CsF (3 equiv) Toluene/H2O (1:1) 110°C 2 h 20–91
B 4-iodo-1H-imidazole + boronic acid (1.6 equiv) Pd(PPh3)4 (8 mol%) Na2CO3 (aqueous) DMF/1M Na2CO3 110°C 2 h 13–95

Note: The yields vary depending on the specific boronic acid used and reaction conditions. Purification is typically achieved by flash chromatography on silica gel.

Modular One-Pot Synthesis of Imidazole Precursors Followed by Suzuki Coupling

An alternative synthetic strategy involves the modular synthesis of imidazole derivatives via a one-pot oxidation-condensation sequence, followed by Suzuki coupling to introduce the boronic acid functionality on the phenyl ring.

Stepwise Overview:

  • Step 1: Oxidation of Ketones to Glyoxal Intermediates
    Using catalytic aqueous hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) at elevated temperatures (85 °C), ketones such as acetophenone are oxidized to glyoxal intermediates.

  • Step 2: Imidazole Formation via Condensation
    The glyoxal intermediate is condensed with aldehydes and ammonium acetate in methanol, yielding 2,4(5)-disubstituted imidazoles.

  • Step 3: Suzuki Coupling for Boronic Acid Introduction
    The imidazole intermediate is further functionalized by bromination and subsequent Suzuki coupling to install the boronic acid group on the phenyl ring.

Advantages:

  • Avoids isolation of unstable glyoxal intermediates.
  • Uses readily available starting materials.
  • Employs aqueous HBr as a catalyst and DMSO as an oxidant.
  • Amenable to scale-up and diverse substrate scope.

Yields:

  • Disubstituted imidazoles obtained in 23–85% yield.
  • Trisubstituted imidazoles, including boronic acid derivatives, obtained in 23–69% yield over three steps.

Representative Data Table for Oxidation-Condensation Step:

Entry Conditions Variation Yield (%)
1 Standard: 1.25 equiv ketone, 10 mol% aq. HBr, 85 °C, 18 h 69
2 Increased HBr (200 mol%), 60 °C, 24 h 48
3 No HBr 0
4 Solvent variation (DMSO/MeOH 7:3) 45
5 Solvent variation (DMSO/EtOH 2:8) 49

Note: The presence of aqueous HBr is critical for the oxidation step, and solvent composition influences yields moderately.

Borylation of Aryl Halides

Direct borylation of aryl halides bearing imidazole substituents is also reported as a method to prepare boronic acid derivatives. This method uses transition metal catalysis (e.g., palladium or nickel) to install the boronic acid group directly onto the aromatic ring.

  • This approach is less commonly detailed specifically for this compound but is a general strategy for arylboronic acid synthesis.
  • Reaction conditions typically involve bis(pinacolato)diboron or similar boron sources, palladium catalysts, and bases under inert atmosphere.

Though specific detailed protocols for this compound are limited in the literature, this method is recognized as a versatile route for related compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Suzuki-Miyaura Cross-Coupling 4-iodo-1H-imidazole + boronic acid PdCl2(dppf)/Pd(PPh3)4, CsF/Na2CO3 Microwave, 110°C, 2 h 13–95% Efficient, widely used
One-Pot Oxidation-Condensation + Suzuki Ketones + aldehydes + NH4OAc → imidazole → bromination → Suzuki Aqueous HBr, DMSO, Pd catalyst 60–85°C, hours 23–85% (imidazole), 23–69% (final) Modular, scalable
Direct Borylation of Aryl Halides Aryl halides with imidazole Pd catalyst, bis(pinacolato)diboron Varied Not specifically reported General method for arylboronic acids

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [3-(1H-Imidazol-2-YL)phenyl]boronic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of imidazole-containing precursors. For example, 3-(chlorocarbonyl)phenyl boronic acid derivatives can react with imidazole-containing amines under basic conditions (e.g., Et₃N in DCM) . Optimization includes adjusting stoichiometry (e.g., 3 eq. boronic acid, 6 eq. base) and reaction time (e.g., 16 hours at rt) to maximize yield.
  • Validation : Purity is assessed via HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized in terms of structural and chemical properties?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms aromatic proton environments and boronic acid group integrity.
  • X-ray Crystallography : Resolves bond angles and planarity of the imidazole-phenyl-boronic acid system (e.g., dihedral angles <10° between rings) .
  • Mass Spectrometry : Exact mass determination (e.g., ~244–296 Da range) using LC-MS/MS with electrospray ionization (ESI) .

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